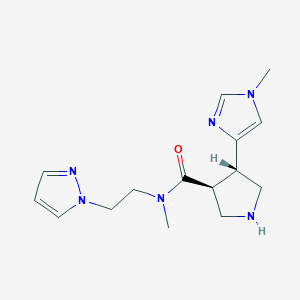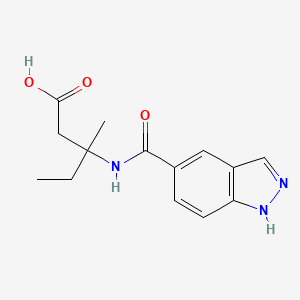
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole-based molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is not yet fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
Studies have shown that 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile exhibits significant biochemical and physiological effects. This compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain. Additionally, it has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the study of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile. One of the potential directions is the development of new drugs based on this compound for the treatment of inflammation-related disorders such as arthritis. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, the potential anticancer activity of this compound needs to be explored further to determine its suitability as a candidate for the development of new anticancer drugs.
Conclusion:
In conclusion, 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile is a pyrazole-based molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound exhibits potent anti-inflammatory and analgesic activities and has been reported to inhibit the proliferation of cancer cells. Further studies are needed to fully understand the mechanism of action of this compound and explore its potential applications in the development of new drugs for the treatment of inflammation-related disorders and cancer.
Métodos De Síntesis
The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile has been achieved using various methods. One of the commonly used methods involves the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl 2-cyano-3-methylpyrazine-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is then refluxed for several hours to obtain the desired product.
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammation-related disorders such as arthritis.
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-17-14(13(8-15)9-16-17)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQAZFOHMTWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)

![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxycarbonylthiophen-2-yl)methyl]amino]piperidine-1-carboxylate](/img/structure/B7360082.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)
![2-(3-acetylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]acetamide](/img/structure/B7360104.png)

![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![9-[(2-Phenyl-1,3-oxazol-5-yl)methyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7360144.png)